1-(4-Methoxybenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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Overview
Description
1-(4-Methoxybenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is an organic compound that features a urea linkage, a methoxybenzyl group, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:
Formation of the Urea Linkage: This can be achieved by reacting an isocyanate with an amine. For example, 4-methoxybenzylamine can react with an isocyanate derivative of the boronate ester-substituted phenyl group.
Boronate Ester Formation: The boronate ester group can be introduced through a Suzuki coupling reaction, where a boronic acid or boronate ester reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalyst Selection: Using highly efficient palladium catalysts for the Suzuki coupling reaction.
Reaction Conditions: Optimizing temperature, solvent, and reaction time to maximize yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The boronate ester can participate in cross-coupling reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in an appropriate solvent (e.g., toluene or ethanol).
Major Products
Oxidation: Formation of 4-hydroxybenzyl or 4-formylbenzyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of new aromatic compounds with various substituents.
Scientific Research Applications
1-(4-Methoxybenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea depends on its application:
In Organic Synthesis: Acts as a reactant in cross-coupling reactions, where the boronate ester group facilitates the formation of new carbon-carbon bonds.
In Biological Systems: May interact with specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific bioactive derivative being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)-3-phenylurea: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
1-(4-Methoxybenzyl)-3-(3-bromophenyl)urea: Contains a bromine atom instead of the boronate ester, which can participate in different types of substitution reactions.
Uniqueness
1-(4-Methoxybenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is unique due to the presence of the boronate ester group, which allows for versatile cross-coupling reactions, making it a valuable building block in organic synthesis and materials science.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BN2O4/c1-20(2)21(3,4)28-22(27-20)16-7-6-8-17(13-16)24-19(25)23-14-15-9-11-18(26-5)12-10-15/h6-13H,14H2,1-5H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIRZKYLPHRZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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